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Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol

CAS No.: 13311-72-3

Cat. No.: B084844

Get Quote

Technical Monograph: 4-Bromo-2,3,6-
trichlorophenol
Structural Architectonics, Synthesis, and Physicochemical Profiling

Executive Summary
4-Bromo-2,3,6-trichlorophenol is a tetra-halogenated phenolic compound characterized by a

dense electron-withdrawing substitution pattern.[1] Unlike its more symmetrical congener 2,4,6-

trichlorophenol (TCP), this specific isomer presents a unique steric and electronic profile due to

the asymmetric "2,3,6" chlorination pattern and the para-bromine substitution. This scaffold

serves as a critical model for studying halogen bonding (XB) in protein-ligand interactions and

as a reference standard in the analysis of disinfection byproducts (DBPs).[1]

Structural Architectonics
The molecular geometry of 4-Bromo-2,3,6-trichlorophenol is defined by the interplay between

steric crowding and intramolecular hydrogen bonding.
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Geometric & Electronic Topology
Planarity: The benzene ring maintains planarity, but the peripheral halogens induce

significant steric strain.[1] The bulky bromine atom at the para position (C4) and the chlorine

atoms at C3 and C6 create a hydrophobic shield around the lower hemisphere of the

molecule.[1]

Ortho-Effect (Intramolecular H-Bonding): A critical structural feature is the intramolecular

hydrogen bond between the phenolic hydroxyl proton and the ortho-chlorine at position 2 (or

6).[1] This interaction (

) locks the hydroxyl group into coplanarity with the aromatic ring, significantly reducing the
compound's water solubility compared to non-ortho-substituted phenols.

Steric Crowding: The C2 and C3 positions are occupied by chlorines, creating a "buttressing

effect" that slightly distorts the bond angles, pushing the substituents away from each other

to minimize Van der Waals repulsion.

Visualizing the Steric & Electronic Landscape
The following diagram illustrates the substitution pattern and the resulting electronic vectors

(inductive effects) that define the molecule's reactivity.
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Figure 1: Connectivity map of 4-Bromo-2,3,6-trichlorophenol showing the intramolecular

hydrogen bond (dashed red) and the single remaining aromatic proton at C5.[2][3][4]

Physicochemical Profiling
For drug development and environmental fate modeling, the following parameters are critical.

The high halogen content drastically alters the lipophilicity and acidity relative to phenol.

Property Value (Approx.) Mechanistic Explanation

Molecular Formula
One aromatic proton remains

at position 5.[1]

Molecular Weight 276.34 g/mol
High mass due to Br (79.9

amu) and 3xCl (35.45 amu).[1]

pKa (Acidity) 5.8 – 6.2

Significantly more acidic than

phenol (pKa 10).[1] The -I

(inductive) effect of 3 Cl and 1

Br stabilizes the phenoxide

anion.

LogP (Lipophilicity) 4.6 – 4.9

Highly lipophilic.[1] The

halogens increase

hydrophobicity, facilitating

membrane permeability.[1]

H-Bond Donor 1 (Weak)

The OH is a donor, but its

availability is reduced by the

internal bond to ortho-Cl.[1]

Melting Point 85 – 95 °C

Driven by

stacking and halogen-halogen

interactions in the crystal

lattice.[1]

Synthetic & Analytical Workflows
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Synthesis requires regioselective control to ensure the bromine adds to the correct position on

the trichlorinated ring.[1]

Synthetic Protocol: Regioselective Bromination
Precursor: 2,3,6-Trichlorophenol (CAS: 933-75-5).[1] Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[1] Solvent: Glacial Acetic Acid or Chloroform (

).[1]

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of 2,3,6-trichlorophenol in 20 mL of glacial acetic acid.

Maintain temperature at 20°C.

Addition: Add 10.5 mmol of

dropwise over 30 minutes. The para-position (C4) is the most activated nucleophilic site
remaining (ortho to OH is blocked; meta positions are deactivated by Cl).[1]

Reflux: Heat the mixture to 60°C for 2 hours to drive the substitution to completion.

Quench: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (

) to neutralize excess bromine.

Precipitation: The product precipitates as a solid.[1] Filter and wash with cold water.

Recrystallization: Purify using Ethanol/Water (80:20) to yield needle-like crystals.[1]

Analytical Validation (Self-Validating Metrics)
To confirm the identity of the specific isomer, the following spectroscopic signatures must be

observed.

NMR (CDCl

, 400 MHz):

Signature: A distinct singlet in the aromatic region (
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ppm).

Logic: The precursor (2,3,6-TCP) has two protons (C4-H and C5-H) showing a doublet

coupling pattern (

Hz).[1] Upon bromination at C4, the coupling disappears, leaving the C5-H as a singlet. If
doublets remain, the reaction is incomplete.

Mass Spectrometry (GC-MS/LC-MS):

Isotope Pattern: The molecular ion cluster (

) will exhibit a complex pattern due to

(1:1) and

(3:1).[1]

Check: Look for the M, M+2, M+4, M+6, M+8 cluster. The presence of Br is confirmed if

the M+2 peak intensity is significantly elevated compared to a pure trichloro-cluster.
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Figure 2: Synthetic workflow and critical validation checkpoints ensuring isomeric purity.[1]

Biological Interaction Mechanisms
While often studied as a pollutant, the pharmacophore of 4-Bromo-2,3,6-trichlorophenol is
relevant in drug design for understanding uncoupling activity.
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Mechanism of Action: Proton Shuttling
Polyhalogenated phenols act as protonophores.[1] They uncouple oxidative phosphorylation in

mitochondria by disrupting the transmembrane proton gradient (

).[1]

Ionization: On the cytosolic side (neutral pH), the acidic phenol dissociates (

).

Permeation: The lipophilic anion (

) is capable of crossing the inner mitochondrial membrane (IMM) despite its charge, due to
charge delocalization over the halogenated ring (soft charge).[1]

Protonation: In the intermembrane space (low pH), the anion picks up a proton.[1]

Return: The neutral

diffuses back across the membrane, releasing the proton in the matrix, effectively short-
circuiting ATP synthesis.[1]

Toxicity & Safety[1]
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

Carcinogenicity: Analogous to 2,4,6-TCP (Group B2 probable carcinogen), this compound

should be handled with extreme caution in a fume hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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